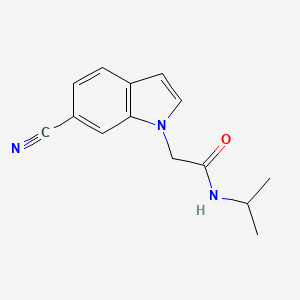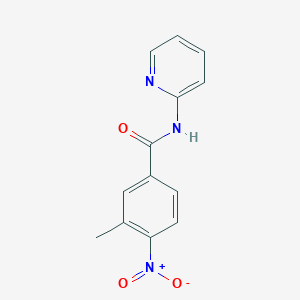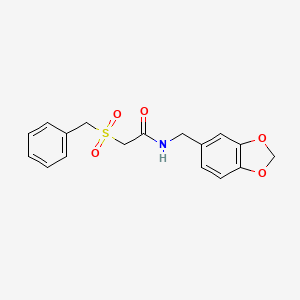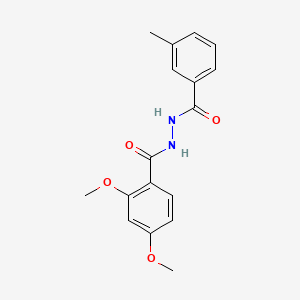![molecular formula C16H11BrN2O2 B5872439 (3-bromophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5872439.png)
(3-bromophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-bromophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone, commonly known as BRPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of BRPM is still not fully understood. However, it has been suggested that BRPM exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects
BRPM has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that BRPM can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. BRPM has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, BRPM has been shown to exhibit antibacterial and antifungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BRPM in lab experiments is its ease of synthesis and availability. BRPM is also relatively stable and can be stored for extended periods of time. However, one of the main limitations of using BRPM in lab experiments is its low solubility in water, which can limit its application in certain experiments.
Direcciones Futuras
There are several future directions for the study of BRPM. One direction is the further exploration of its potential applications in medicinal chemistry, particularly in the development of novel anti-inflammatory and anti-cancer drugs. Another direction is the investigation of its potential applications in material science, particularly in the development of novel organic materials for optoelectronics and photovoltaics. Finally, the study of the environmental applications of BRPM, particularly as a corrosion inhibitor for metals, is another potential future direction.
Métodos De Síntesis
BRPM can be synthesized through a multistep process involving the reaction of 3-bromobenzaldehyde with 3-(2-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde in the presence of a base and a catalyst. The intermediate product is then subjected to further reaction with methanol and acid to yield the final product, BRPM.
Aplicaciones Científicas De Investigación
BRPM has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, BRPM has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In material science, BRPM has been used as a building block for the synthesis of novel organic materials with potential applications in optoelectronics and photovoltaics. In environmental science, BRPM has been studied for its potential application as a corrosion inhibitor for metals.
Propiedades
IUPAC Name |
(3-bromophenyl)-[5-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2/c17-11-5-3-4-10(8-11)16(21)13-9-18-19-15(13)12-6-1-2-7-14(12)20/h1-9,20H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGHPPLXWUENMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2)C(=O)C3=CC(=CC=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(6-methyl-4-phenyl-2-quinazolinyl)hydrazino]-4-oxobutanoic acid](/img/structure/B5872369.png)
![4-[(2-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5872372.png)



![N-ethyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5872399.png)


![[1]benzofuro[2,3-b]quinoxaline](/img/structure/B5872420.png)



![5-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5872470.png)